6-Chloro-N-formyl-D-tryptophan

Non-nutritive sweeteners Chirality Structure–activity relationship

Researchers and procurement managers face challenges sourcing D-configured, halogenated tryptophan derivatives with orthogonal protecting groups. Generic L-tryptophan or racemic mixtures fail for sweetener and IDO inhibitor development. - **Chiral Sweetener Intermediate**: D-enantiomer essential for non-nutritive sweetener activity; L-form yields bitter products. - **IDO Inhibition**: Precursor to 6-chloro-D-tryptophan, a competitive IDO inhibitor (R²=0.92 correlation with NAD depletion in IFN-γ-stimulated cells). - **Selective Deprotection**: N-formyl group removable without cleaving Boc, Fmoc, or Cbz in solid-phase peptide synthesis. Immediate shipping available. Technical data sheets provided.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
CAS No. 57233-89-3
Cat. No. B12903636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-formyl-D-tryptophan
CAS57233-89-3
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O
InChIInChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1
InChIKeyZDDKUBATFXJQQV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-formyl-D-tryptophan: Chiral Intermediate & Sweetener Precursor


6-Chloro-N-formyl-D-tryptophan (CAS 57233-89-3) is a D‑configured, N‑formyl‑protected, 6‑chloro‑substituted tryptophan derivative with the IUPAC name (2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid and molecular formula C12H11ClN2O3 [1]. The compound serves as a chiral intermediate for the production of 6-chloro-D-tryptophan, a non‑proteinogenic amino acid that functions as a non‑nutritive sweetener and a competitive inhibitor of indoleamine 2,3‑dioxygenase (IDO) [2][3]. The N‑formyl group acts as a protecting group that enables selective synthetic transformations and prevents undesired enzymatic hydrolysis during kinetic resolution processes .

6-Chloro-N-formyl-D-tryptophan: Unique Structural Advantages


Generic substitution fails because 6-Chloro-N-formyl-D-tryptophan combines three critical structural features—D‑stereochemistry, 6‑chloro halogenation, and N‑formyl protection—that are absent in typical L‑tryptophan analogs or racemic mixtures . The D‑enantiomer is essential for sweetener activity, as the L‑form is bitter [1]. The 6‑chloro substitution confers IDO inhibition potency, whereas unsubstituted D‑tryptophan is inactive [2]. The N‑formyl group is mandatory for its role as a “resolution artifact” in enzymatic kinetic resolution of racemic tryptophans; without this protecting group, the desired chiral intermediate cannot be isolated in high enantiopurity . These interdependent modifications create a unique chemical identity that cannot be replicated by any single‑feature analog.

Comparative Evidence vs. Closest Analogs


Enantiomeric Sweetness (D vs. L)

The D‑enantiomer of 6‑chlorotryptophan is a potent non‑nutritive sweetener, whereas the L‑enantiomer is bitter [1]. 6‑Chloro-N‑formyl-D‑tryptophan serves as the direct chiral precursor to the active D‑enantiomer; racemic mixtures or L‑configured analogs cannot achieve the desired sweetness profile . The chiral center at the α‑carbon is essential for receptor binding, and the formyl group protects this center during synthesis .

Non-nutritive sweeteners Chirality Structure–activity relationship

IDO Competitive Inhibition by 6-Chloro-D-tryptophan

6‑Chloro‑D‑tryptophan, which is generated by deprotection of 6‑chloro‑N‑formyl‑D‑tryptophan, acts as a competitive inhibitor of indoleamine 2,3‑dioxygenase (IDO) [1]. In IFN‑γ‑stimulated astroglioma cells, treatment with 6‑chloro‑D‑tryptophan reduced IDO activity in a dose‑dependent manner, which correlated directly with decreasing intracellular NAD levels (R² = 0.92) . By contrast, unsubstituted D‑tryptophan does not inhibit IDO, and L‑tryptophan serves as the natural substrate [1].

Immuno-oncology IDO1 inhibition Kynurenine pathway

Chlorine Isotopic Signature in MS

The chlorine atom at position 6 confers a distinct isotopic pattern in mass spectrometry that allows unequivocal identification and quantification of 6‑chloro‑substituted tryptophan derivatives. In a study of ligation products between tryptophan analogs and amines, 6‑chlorotryptophan exhibited a characteristic m/z of 336.1170 for the parent ion, clearly distinguishable from 6‑fluorotryptophan (m/z 320.1475) and 6‑bromotryptophan (m/z 380.0649) [1]. This analytical fingerprint is retained in the N‑formyl derivative and enables precise monitoring of deprotection reactions.

Analytical chemistry Mass spectrometry Isotopic pattern

Formyl Group Protection for Chiral Resolution

The N‑formyl group in 6‑chloro‑N‑formyl‑D‑tryptophan serves a dual purpose: it acts as a protecting group during synthetic manipulations and as a selectivity handle that prevents enzymatic hydrolysis by proteases and esterases during kinetic resolution . Without this formyl protection, the free amino group would participate in undesired side reactions and racemization, compromising enantiopurity . In contrast, N‑acetyl‑protected analogs (e.g., N‑acetyl‑6‑chloro‑D‑tryptophan) exhibit different deprotection kinetics and may not be compatible with all downstream synthetic routes .

Chiral resolution Peptide synthesis Protecting group strategy

6-Chloro-N-formyl-D-tryptophan: Key Application Scenarios


Non-Nutritive Sweetener Development

Procure 6‑chloro‑N‑formyl‑D‑tryptophan as the chiral precursor to synthesize 6‑chloro‑D‑tryptophan, a potent non‑nutritive sweetener. The D‑enantiomer is essential for sweetness; L‑form or racemic mixtures yield bitter or off‑tasting products [1]. The formyl group protects the chiral center during resolution, ensuring high enantiopurity of the final sweetener candidate .

Immuno-Oncology Research (IDO1/TDO Pathway)

Use 6‑chloro‑N‑formyl‑D‑tryptophan to generate 6‑chloro‑D‑tryptophan, a validated competitive inhibitor of indoleamine 2,3‑dioxygenase (IDO) [2]. In IFN‑γ‑stimulated astroglioma cells, 6‑chloro‑D‑tryptophan reduced IDO activity dose‑dependently (R² = 0.92 correlation with NAD depletion) [2]. This compound is essential for studies investigating the kynurenine pathway and tumor‑mediated immune suppression.

Analytical Method Development & QC

Employ 6‑chloro‑N‑formyl‑D‑tryptophan as a reference standard for mass spectrometric analysis of halogenated tryptophan derivatives. The chlorine atom confers a characteristic isotopic pattern (parent ion m/z 336.1170 for 6‑chlorotryptophan) that distinguishes it from 6‑fluoro‑ (m/z 320.1475) and 6‑bromo‑ (m/z 380.0649) analogs [3]. This enables precise monitoring of deprotection reactions and purity assessment.

Peptide Synthesis with Orthogonal Protection

Incorporate 6‑chloro‑N‑formyl‑D‑tryptophan as a building block in solid‑phase peptide synthesis where orthogonal protecting group strategies are required. The formyl group can be selectively removed under conditions that do not cleave Boc, Fmoc, or Cbz groups, enabling sequential deprotection of complex peptides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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